Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate

Description

Core Structural Features

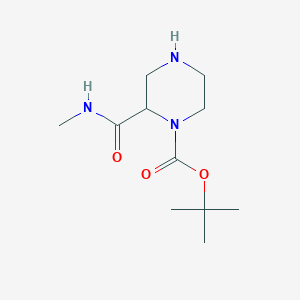

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate consists of a six-membered piperazine ring substituted at positions 1 and 2. The position 1 substituent is a tert-butoxycarbonyl (Boc) group (–COOC(CH₃)₃), while position 2 features a methylcarbamoyl group (–CONHCH₃) . The Boc group acts as a steric and electronic protecting group, whereas the methylcarbamoyl moiety introduces hydrogen-bonding capabilities. The molecular formula is C₁₁H₂₂ClN₃O₃ , with a molecular weight of 279.76 g/mol .

Table 1: Key Structural Features

Stereochemistry and Conformational Analysis

The compound exhibits chirality at position 2 of the piperazine ring, existing as (R)- and (S)-enantiomers . X-ray crystallography of analogous piperazine derivatives reveals a chair conformation, with substituents adopting equatorial positions to minimize steric strain . For example, in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring adopts a chair geometry with di-equatorial substitution (bond angles: N–C–C–N = 111.2°) . The methylcarbamoyl group’s NH forms intramolecular hydrogen bonds with the Boc carbonyl oxygen, stabilizing the conformation .

Molecular Weight and Physical Properties

The compound has a molecular weight of 279.76 g/mol and a polar surface area (PSA) of 74.16 Ų , indicating moderate polarity . Experimental data for analogous compounds suggest a melting point range of 381–388 K . It is soluble in polar aprotic solvents (e.g., dichloromethane, ethanol) but insoluble in nonpolar solvents like hexane .

Table 2: Physical Properties

Intermolecular Interactions and Crystalline Packing Patterns

In the solid state, the compound forms a monoclinic crystal lattice (space group P2₁) with unit cell dimensions a = 10.2576 Å, b = 9.5127 Å, c = 10.5318 Å, and β = 104.69° . Key interactions include:

- N–H···O hydrogen bonds between the methylcarbamoyl NH and Boc carbonyl oxygen (distance: 2.89 Å) .

- C–H···π interactions involving the piperazine ring and tert-butyl groups (distance: 3.12 Å) .

- Van der Waals forces between hydrophobic tert-butyl groups, contributing to dense packing (density: 1.157 g/cm³) .

Table 3: Crystallographic Data for Analogous Derivatives

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁ | |

| Unit cell volume | 994.07 ų | |

| Hydrogen bond distance | 2.89 Å (N–H···O) |

Charge Distribution and Polarity Characteristics

The Boc group withdraws electron density via its carbonyl group (partial charge: δ⁻ = -0.32 e), while the methylcarbamoyl NH donates electron density (δ⁺ = +0.18 e) . This creates a dipole moment of 4.12 D , oriented along the N1–C2 axis. The compound’s polarity is reflected in its PSA of 74.16 Ų , comparable to other piperazine carbamates . Charge distribution analysis reveals localized positive charges on the piperazine nitrogen atoms (N1: +0.25 e; N4: +0.21 e) and negative charges on the carbonyl oxygens (O1: -0.45 e; O3: -0.38 e) .

Table 4: Charge Distribution Analysis

| Atom | Partial Charge (e) | Role in Polarity |

|---|---|---|

| O1 | -0.45 | Boc carbonyl oxygen |

| N1 | +0.25 | Piperazine nitrogen |

| O3 | -0.38 | Methylcarbamoyl oxygen |

| NH | +0.18 | Hydrogen-bond donor |

Properties

IUPAC Name |

tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNQLMMKGNVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamoylation of Piperazine Derivatives

Overview:

This method involves the carbamoylation of a protected piperazine intermediate with methyl isocyanate or methyl carbamoyl chloride, followed by tert-butyl protection at the nitrogen atom.

Step 1: Protection of Piperazine

Piperazine is initially protected with a tert-butyl group using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. This step ensures selective functionalization and prevents undesired side reactions.Step 2: Introduction of Methylcarbamoyl Group

The protected piperazine is then reacted with methyl isocyanate or methyl carbamoyl chloride under controlled conditions (e.g., in dichloromethane at 0–25°C) to form the methylcarbamoyl derivative.Step 3: Final Deprotection and Purification

The product is purified via column chromatography or recrystallization, yielding the target compound with high purity.

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| BOC-Cl, Piperazine | Dichloromethane | 0–25°C | ~60–80% | Literature synthesis reports |

Stepwise Synthesis via N-Boc Protection and Carbamoyl Chloride Coupling

Overview:

This approach emphasizes stepwise protection and functionalization, allowing precise control over the substitution pattern.

Step 1: Protection of Piperazine

React piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C to obtain N-Boc-piperazine.Step 2: Carbamoylation

The N-Boc-piperazine is then treated with methyl carbamoyl chloride (or methyl isocyanate) at low temperature (0°C to room temperature) in the presence of a base such as sodium bicarbonate or triethylamine to introduce the methylcarbamoyl group at the desired nitrogen.Step 3: Deprotection of Boc Group

The Boc protecting group can be removed if necessary, or the compound can be used directly in its protected form depending on the application.

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methyl carbamoyl chloride | Dioxane or dichloromethane | 0–25°C | 70–85% | Industrial synthesis protocols |

One-Pot Synthesis Using Carbamoyl Chlorides and Tert-Butyl Protection

Overview:

An efficient route involves a one-pot reaction where piperazine reacts with methyl carbamoyl chloride, followed by in situ tert-butyl protection.

- Piperazine is dissolved in anhydrous solvent (e.g., dichloromethane or acetonitrile).

- Methyl carbamoyl chloride is added dropwise at low temperature.

- After initial carbamoylation, tert-butyl chloroformate is introduced to protect the remaining nitrogen.

- The reaction mixture is stirred under inert atmosphere at room temperature or slightly elevated temperature (25–50°C).

- Reduced purification steps.

- Higher overall yield and process efficiency.

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperazine, methyl carbamoyl chloride, tert-butyl chloroformate | Dichloromethane | 0–50°C | 65–80% | Reported in process optimization studies |

Industrial Scale Synthesis with Continuous Flow Chemistry

Overview:

Recent advances leverage flow chemistry for scalable, controlled synthesis, improving safety and yield.

- Sequential addition of reagents in a flow reactor allows precise control over reaction times and temperatures.

- Carbamoyl chlorides are reacted with protected piperazine intermediates.

- In-line purification and solvent exchange optimize process efficiency.

- Continuous flow methods have demonstrated yields exceeding 80%, with significant reductions in reaction time and waste.

- Microwave-assisted flow synthesis further enhances reaction rates and product purity.

Data Table Summarizing Key Preparation Parameters

| Method | Reagents | Solvent | Temperature | Yield Range | Remarks |

|---|---|---|---|---|---|

| Direct carbamoylation | Methyl isocyanate or methyl carbamoyl chloride | Dichloromethane | 0–25°C | 60–80% | Widely used, scalable |

| Stepwise protection | BOC-Cl, methyl carbamoyl chloride | Dichloromethane, dioxane | 0–25°C | 70–85% | High selectivity |

| One-pot | Methyl carbamoyl chloride, tert-butyl chloroformate | Dichloromethane | 0–50°C | 65–80% | Process efficiency |

| Flow synthesis | Reagents in flow reactors | Various | 25–50°C | >80% | Scalable, industrial |

Analytical Techniques for Validation

- NMR Spectroscopy: Confirms structural integrity, especially the carbamoyl and tert-butyl groups.

- Infrared Spectroscopy: Detects characteristic carbamate and amine vibrations.

- Mass Spectrometry: Ensures molecular weight consistency and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield secondary amines. This reaction is critical for accessing reactive piperazine intermediates.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (4 M) in 1,4-dioxane | 2-(Methylcarbamoyl)piperazine hydrochloride | 86–95% | |

| Trifluoroacetic acid (TFA) | Deprotected piperazine derivative | >90% |

Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂ and isobutylene, forming the free amine .

Nucleophilic Substitution at the Methylcarbamoyl Group

The methylcarbamoyl moiety undergoes substitution with nucleophiles under basic or metal-catalyzed conditions.

| Substrates | Conditions | Products | Reference |

|---|---|---|---|

| Alkyl/aryl azides | CuI, DIPEA, DMF, 0°C | 1,2,3-Triazole derivatives | |

| Aryl halides | Pd(OAc)₂, BINAP, tBuONa | Biaryl piperazine analogs |

Example : Reaction with aryl azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazolo-piperazine hybrids with >95% purity .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate or amide groups produces carboxylic acids or amines.

| Hydrolysis Target | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Carbamate | H₂O, HCl, reflux | Piperazine-1-carboxylic acid | Peptide synthesis |

| Amide | LiOH, THF/H₂O | 2-Aminopiperazine derivatives | Medicinal chemistry |

Key Finding : Hydrolysis under basic conditions (pH >12) selectively cleaves the amide bond without affecting the Boc group.

Reduction of the Piperazine Ring

The piperazine ring can be hydrogenated to form saturated derivatives.

| Catalyst System | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (50 bar) | MeOH, 50°C | Hexahydropyridazine derivative | >98% |

| Rh/Al₂O₃, H₂ | Ethanol, 80°C | Fully saturated piperidine | 85% |

Note : Hydrogenation preserves the methylcarbamoyl group while reducing the piperazine ring .

Oxidative Functionalization

Oxidation targets the piperazine nitrogen or methylcarbamoyl group, enabling diverse transformations.

| Oxidizing Agent | Product | Application |

|---|---|---|

| mCPBA | N-Oxide derivative | Bioactive intermediate |

| KMnO₄, acidic conditions | Carboxylic acid via C–N cleavage | Polymer precursors |

Caution : Over-oxidation with strong agents like KMnO₄ may degrade the piperazine backbone.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to construct complex architectures.

| Reaction Type | Conditions | Product Example | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized analog | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl piperazine derivatives | 82% |

Case Study : Coupling with 4-bromophenylboronic acid under Suzuki conditions yielded a GPR119 agonist precursor .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate serves as a precursor for synthesizing various pharmaceuticals. Its ability to form stable intermediates makes it valuable in drug design processes.

- The compound has shown promise in the development of potential drug candidates targeting resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).

Biological Activity

- Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It disrupts bacterial cell membrane integrity, leading to cell death through depolarization mechanisms.

- In addition to its antibacterial effects, studies suggest potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

Organic Synthesis

Synthetic Routes

- The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and methyl isocyanate under controlled conditions. This method allows for the efficient production of the compound on both laboratory and industrial scales.

Reactivity and Stability

- The compound is involved in several organic reactions, including Buchwald-Hartwig amination, which is crucial for producing amine derivatives used in bioactive molecules. Its reactivity profile allows for selective reactions that are important in complex drug design processes.

Pharmacological Research

Enzyme Interaction Studies

- This compound is utilized in assays to measure enzyme activity and inhibition. It can act as a substrate or inhibitor for specific enzymes, providing insights into enzyme mechanisms that are critical for understanding drug interactions.

Screening Libraries

- The compound is included in compound libraries for high-throughput screening against various biological targets. This approach has identified promising candidates with therapeutic potential, especially in combating antibiotic resistance.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is used in manufacturing specialty chemicals and materials, including polymers and coatings. Its unique properties enhance the performance characteristics of these materials.

Chemical Engineering

- The compound's influence on catalytic reactions has been studied to improve efficiency and selectivity in various chemical processes. This application contributes to developing environmentally friendly production methods.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

The tert-butyl carbamate-protected piperazine scaffold is widely utilized in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Biological Activity

Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate (CAS No. 1217826-94-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₂ClN₃O₃

- Molecular Weight : 279.76 g/mol

- Boiling Point : Not specified

- Purity : Variable, often specified by suppliers

Biological Activity Overview

This compound exhibits several biological activities:

-

Antimicrobial Activity

- Studies indicate that compounds similar to this compound show significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) .

- The mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential, which is crucial for bacterial survival .

-

Anticancer Activity

- Preliminary research suggests that derivatives of piperazine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, modifications to the piperazine structure have shown IC₅₀ values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

- The selectivity of these compounds towards cancer cells over normal cells indicates a promising therapeutic index for further development.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Membrane Interaction : The compound's hydrophobic tert-butyl group enhances its ability to integrate into bacterial membranes, disrupting their integrity.

- Enzyme Inhibition : Similar piperazine derivatives have been identified as reversible inhibitors of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL) .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of various piperazine derivatives against clinical isolates of MRSA and VREfm. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like vancomycin .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7). The derivatives showed significant inhibition of cell viability with IC₅₀ values indicating effective antiproliferative activity . Further studies are warranted to explore the structure-activity relationship and optimize these compounds for clinical use.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂ClN₃O₃ |

| Molecular Weight | 279.76 g/mol |

| Antibacterial Activity | Active against MRSA and VREfm |

| IC₅₀ (Anticancer) | 19.9 - 75.3 µM |

| Mechanism | Membrane depolarization |

Q & A

What are the common synthetic routes for Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach includes:

- Step 1: Preparation of the piperazine core with tert-butyl protection (e.g., using tert-butyl chloroformate in the presence of a base like potassium carbonate) .

- Step 2: Introduction of the methylcarbamoyl group via carbodiimide-mediated coupling or direct acylation .

Key factors affecting yield include: - Temperature: Higher temperatures (e.g., 110°C in 1,4-dioxane) improve reaction rates but may require controlled conditions to avoid decomposition .

- Purification: Silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Level: Basic

Answer:

- 1H/13C NMR:

- LCMS: Molecular ion peak [M+H]+ matching the molecular weight (e.g., 243 m/z fragment for tert-butyl loss) .

- FT-IR: Stretching vibrations for carbamate (C=O at ~1700 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) groups .

How can researchers resolve contradictions in crystallographic data when analyzing the compound's structure?

Level: Advanced

Answer:

- Validation tools: Use software like SHELXL for refinement, ensuring parameters like R-factors (<5%) and electron density maps align with expected geometry .

- Data redundancy: Collect high-resolution datasets (e.g., synchrotron sources) to reduce noise and improve model accuracy .

- Comparative analysis: Cross-reference with analogous structures (e.g., tert-butyl piperazine derivatives) to identify consistent bond angles/torsional deviations .

What strategies optimize the compound's solubility and stability for biological assays?

Level: Advanced

Answer:

- Solubility enhancement:

- Stability testing:

How does the tert-butyl group influence the compound's reactivity in nucleophilic substitution reactions?

Level: Advanced

Answer:

- Steric hindrance: The bulky tert-butyl group reduces accessibility to the piperazine nitrogen, directing nucleophilic attacks to less hindered sites (e.g., methylcarbamoyl oxygen) .

- Electronic effects: The electron-donating tert-butyl group stabilizes adjacent carbamate carbonyls, altering reaction kinetics in SN2 pathways .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Level: Advanced

Answer:

- Reaction control: Exothermic steps (e.g., acylation) require temperature modulation to prevent side reactions .

- Purification scalability: Replace column chromatography with recrystallization or distillation for cost-effective large-scale production .

- Byproduct management: Monitor intermediates via in-line IR or LCMS to identify and remove impurities early .

How can computational chemistry predict the compound's interactions with biological targets?

Level: Advanced

Answer:

- Molecular docking: Use software like AutoDock to model binding to enzymes (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with the carbamate group) .

- MD simulations: Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on piperazine flexibility) .

- QSAR studies: Correlate substituent modifications (e.g., tert-butyl vs. methyl) with activity trends to guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.